molecular formula C13H13Cl2N B11863554 4,6-Dichloro-3-isopropyl-2-methylquinoline

4,6-Dichloro-3-isopropyl-2-methylquinoline

Cat. No.: B11863554
M. Wt: 254.15 g/mol
InChI Key: OOZCTRCAWXUUSA-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-isopropyl-2-methylquinoline is a quinoline derivative with the molecular formula C13H13Cl2N. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in various chemical syntheses .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

4,6-dichloro-2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3

InChI Key

OOZCTRCAWXUUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C(C)C

Origin of Product

United States

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